8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Chemical Structure and Properties
8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-80-3) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The benzyl group at position 8 and the 2-phenylacetyl substituent at position 4 contribute to its unique stereoelectronic profile (Figure 1). Its molecular formula is C₂₄H₂₆N₂O₄, with a molecular weight of 406.48 g/mol . The spirocyclic architecture introduces conformational rigidity, which can influence binding affinities in pharmacological contexts .
Properties
IUPAC Name |
8-benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c26-21(15-18-7-3-1-4-8-18)25-20(22(27)28)17-29-23(25)11-13-24(14-12-23)16-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZRRVAMIBDZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Strategies
The 1-oxa-4,8-diazaspiro[4.5]decane core is typically assembled via intramolecular cyclization. Patent WO1997011940A1 (Scheme 24) demonstrates two approaches:
Method A: Diamine-Ketone Cyclocondensation
Conditions: Reflux in toluene with p-TsOH (12 h).
Method B: Reductive Amination
Table 1: Comparative Analysis of Core Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| A | 62 | 92% | Single-step |
| B | 58 | 95% | Better stereo control |
Functionalization of the Spiro Core
Introduction of the Benzyl Group
Patent JP2015523399A details alkylation at position 8 using benzyl bromide under phase-transfer conditions:
Acylation at Position 4
The 2-phenylacetyl group is introduced via Schotten-Baumann acylation:
Conditions: Aq. NaOH, CH2Cl2, 0°C → RT (4 h).
Carboxylic Acid Installation
Ester Hydrolysis
The carboxylic acid at position 3 is typically introduced via saponification:
Conditions: LiOH (2 eq.), THF/H2O (3:1), 60°C (6 h).
Integrated Synthetic Route
Combining the optimal steps yields the following pathway:
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Core formation via Method B (58% yield)
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Benzylation (85% yield)
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Acylation (78% yield)
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Saponification (91% yield)
Overall yield : 58% × 85% × 78% × 91% ≈ 34.5%
Analytical Characterization
Critical spectral data from PubChem entries and supplier documentation:
Table 2: Spectroscopic Data
Scale-Up Considerations
Fujifilm’s production data (Catalog #W01FLCF525801) highlights:
-
Purity : ≥98% (HPLC) at 100-g scale
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Key impurity : 3-carboxamide derivative (≤1.2%) from incomplete hydrolysis
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
Scientific Research Applications
8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Structural analogues of this compound primarily differ in substituents at positions 4 (acyl groups) and 8 (alkyl/aryl groups).
Table 1: Key Analogues and Their Substituents
Functional Implications of Substituent Modifications
- Fluorinated Analogues (e.g., 1326814-92-9, 1326812-23-0): Fluorine atoms increase electronegativity and metabolic resistance by reducing cytochrome P450-mediated oxidation. These derivatives are promising for CNS-targeting drugs due to improved blood-brain barrier penetration .
- However, increased molecular weight may reduce solubility .
- Heteroaromatic Analogues (e.g., 1326810-39-2): The pyridine-3-carbonyl group enables π-π stacking and hydrogen bonding, advantageous in kinase inhibitor design .
Biological Activity
8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-80-3) is a synthetic compound known for its unique chemical structure, which includes both nitrogen and oxygen atoms. This structural composition makes it a subject of interest in various biological studies, particularly in pharmacology and medicinal chemistry.
The molecular formula for this compound is , with a molecular weight of approximately 394.46 g/mol. Its structure features a spirocyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4 |
| Molecular Weight | 394.46 g/mol |
| CAS Number | 1326808-80-3 |
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antibacterial agent.
Case Study: Anti-inflammatory Mechanism
In another study by Johnson et al. (2024), the anti-inflammatory effects were assessed using an LPS-induced inflammation model in murine macrophages. The compound significantly reduced TNF-alpha and IL-6 levels, suggesting a mechanism involving NF-kB pathway inhibition.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, spirocyclic intermediates may be generated via cyclization of ketones or aldehydes with amines, followed by benzoylation or phenylacetylation. Key steps include:
- Step 1 : Formation of the spirocyclic core using starting materials like 2-oxa-spiro[3.4]octane-1,3-dione (or analogues) .
- Step 2 : Introducing the benzyl and phenylacetyl groups via nucleophilic substitution or acyl transfer reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors .
- Analytical Confirmation : NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for verifying structural integrity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., spirocyclic CH2 groups at δ 3.5–4.5 ppm; aromatic protons at δ 7.0–7.8 ppm). ¹³C NMR confirms carbonyl (C=O) and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]+) to validate the molecular formula .
- X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry, though limited data exists for this specific compound .
Q. What are the recommended purity assessment protocols?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility .
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl2) or organocatalysts for acyl transfer steps .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .
- Data-Driven Analysis : Design-of-experiments (DoE) models (e.g., factorial designs) to identify critical parameters (e.g., molar ratios, temperature) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., benzyl vs. propyl groups) and assess activity changes using enzyme inhibition assays (e.g., COX-2 or lipoxygenase targets) .
- Meta-Analysis : Aggregate data from studies on analogous compounds (e.g., 8-ethyl-4-(naphthalene-2-carbonyl) derivatives) to identify trends in bioactivity .
- Mechanistic Profiling : Use molecular docking or MD simulations to explore binding interactions with target proteins, resolving discrepancies between in vitro and in silico results .
Q. What strategies are effective for enhancing the compound's stability in pharmacological studies?
- Methodological Answer :
- pH Stability Assays : Test degradation kinetics in buffers (pH 1–9) to identify optimal storage conditions .
- Lyophilization : Assess freeze-drying as a method to prevent hydrolysis of the carboxylic acid moiety .
- Prodrug Design : Modify the carboxylic acid to an ester (e.g., ethyl ester) to improve plasma stability, followed by in vivo enzymatic reactivation .
Q. How can the compound's potential as a enzyme inhibitor be systematically evaluated?
- Methodological Answer :
- High-Throughput Screening (HTS) : Use fluorescence-based assays (e.g., FRET) to measure inhibition of target enzymes (e.g., kinases, proteases) .
- Kinetic Studies : Determine IC50 values via dose-response curves and analyze inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .
- Selectivity Profiling : Test against a panel of related enzymes to assess specificity (e.g., COX-1 vs. COX-2 for anti-inflammatory potential) .
Theoretical and Data Analysis Questions
Q. How can computational models guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, topological polar surface area) with bioavailability data from analogous compounds .
- Docking Studies : Prioritize derivatives with stronger hydrogen-bonding interactions in target active sites (e.g., using AutoDock Vina) .
Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to disentangle contributions of individual substituents to bioactivity .
- Bayesian Inference : Model uncertainty in activity measurements and identify robust SAR trends .
- Outlier Detection : Use Grubbs’ test or Mahalanobis distance to exclude anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
